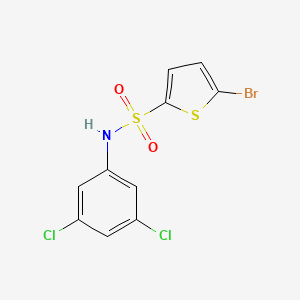![molecular formula C23H29N5O2 B10965269 N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(4-tert-butylbenzyl)piperazin-1-yl]acetamide](/img/structure/B10965269.png)
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(4-tert-butylbenzyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that features a benzoxadiazole moiety. This compound is notable for its applications in various scientific fields, particularly due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved by reacting 2-nitroaniline with a suitable reagent to form the benzoxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction conditions. The use of high-throughput screening methods can also aid in identifying the most effective catalysts and reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzoxadiazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of cellular processes and as a marker for specific biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Wirkmechanismus
The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets. The benzoxadiazole moiety can interact with proteins and enzymes, altering their activity and affecting various cellular pathways. This compound may also act as a fluorescent marker, allowing for the visualization of specific biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine: Used as a fluorescent analog in lipid studies.
N-[(7-nitro-2-1,3-benzoxadiazol-4-yl)-methyl]amino palmitoyl Coenzyme A: Utilized in the study of lipid metabolism.
Uniqueness
N-(2,1,3-BENZOXADIAZOL-4-YL)-2-{4-[4-(2-METHYL-2-PROPANYL)BENZYL]-1-PIPERAZINYL}ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C23H29N5O2 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C23H29N5O2/c1-23(2,3)18-9-7-17(8-10-18)15-27-11-13-28(14-12-27)16-21(29)24-19-5-4-6-20-22(19)26-30-25-20/h4-10H,11-16H2,1-3H3,(H,24,29) |
InChI-Schlüssel |
PAKDXMCTYYHLLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10965191.png)

![Methyl 4-({[3-(acetylamino)phenyl]carbamoyl}amino)benzoate](/img/structure/B10965213.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B10965221.png)
![2-bromo-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B10965229.png)
![3-cyclopentyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)propanamide](/img/structure/B10965234.png)
![1-[4-(Morpholin-4-ylmethyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B10965242.png)
![4-ethyl-3-(4-fluorophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965244.png)

![3-cyclopentyl-N-{[1-(3-cyclopentylpropanoyl)piperidin-4-yl]methyl}propanamide](/img/structure/B10965254.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10965263.png)
![4-bromo-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10965271.png)
![N-cyclohexyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10965285.png)
![N-[3-(acetylamino)phenyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B10965288.png)
